2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile
Description
Chemical Context and Historical Development of Pyrimidine-Thioether Derivatives
Pyrimidine-thioether derivatives emerged as a distinct chemical class in the late 20th century, driven by their structural similarity to nucleic acid bases and their capacity for targeted molecular interactions. Early work in the 1990s identified pyrimidine thioethers as potent inhibitors of HIV-1 reverse transcriptase, with compounds such as those described by Nugent et al. (1998) demonstrating nanomolar activity against wild-type and resistant viral strains. These studies established the thioether linkage as a critical pharmacophore for modulating enzyme binding affinity.
The evolution of pyrimidine-thioether chemistry accelerated with advancements in cross-coupling methodologies. For example, Kambe et al. demonstrated the utility of potassium carbonate-catalyzed condensations for synthesizing 5-cyano-4-oxo-6-alkyl-2-thioxo-tetrahydropyrimidines, a strategy applicable to derivatives like 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile. Modern synthetic approaches, including microwave-assisted and flow-chemistry techniques, have further optimized yields and purity for such compounds.
Table 1: Key Milestones in Pyrimidine-Thioether Research
Structural Significance of Methoxyphenyl and Acetonitrile Moieties in Heterocyclic Systems
The 4-methoxyphenyl group contributes to the compound’s electronic profile and solubility. The methoxy substituent’s electron-donating nature enhances aromatic $$\pi$$-stacking interactions with biological targets, as evidenced by its prevalence in kinase inhibitors. In 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile, this group likely stabilizes binding to hydrophobic enzyme pockets while moderating metabolic oxidation.
The acetonitrile moiety introduces a polarizable nitrile group, which serves dual roles:
- Hydrogen bond acceptor : Engages with active-site residues (e.g., serine or lysine) in target proteins.
- Synthetic handle : Facilitates further derivatization via nucleophilic addition or cyclization reactions.
Computational studies of analogous structures, such as 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile (CAS 56605-22-2), reveal that the nitrile’s linear geometry minimizes steric hindrance, enabling optimal orientation within binding sites.
Structural Comparison with Analogues
Academic Relevance in Contemporary Medicinal Chemistry Research
Recent studies emphasize 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile’s potential as a scaffold for kinase inhibitors and antimicrobial agents . Its pyrimidine-thioether architecture aligns with motifs found in FDA-approved drugs such as imatinib, which targets tyrosine kinases.
Emerging Research Directions
- Enzyme Inhibition : Molecular docking simulations suggest strong binding affinity for cyclin-dependent kinases (CDKs) due to interactions between the methoxyphenyl group and hydrophobic kinase pockets.
- Antiparasitic Applications : Thioether-containing pyrimidines exhibit activity against Plasmodium falciparum, with nitrile groups enhancing membrane permeability.
- Material Science : The compound’s rigid aromatic structure has been explored in bio-based epoxy resins, leveraging its thermal stability and flame-retardant properties.
Synthetic Innovations
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-17-11-4-2-10(3-5-11)12-6-8-15-13(16-12)18-9-7-14/h2-6,8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVRSGGYZHJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of bromoacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-(4-methoxyphenyl)pyrimidine-2-thiol with bromoacetonitrile under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product with potential for high yield when optimized.
Chemistry
Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Biological Activity : Research indicates that 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, as demonstrated in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest its potential as a lead compound for developing new antimicrobial agents.
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.
Medicine
Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent in treating inflammatory diseases and cancer:
- Anti-inflammatory Effects : A study evaluated its anti-inflammatory effects in animal models, indicating a significant reduction in inflammation markers, suggesting its utility in inflammatory conditions.
- Cytotoxicity Evaluation : In cytotoxicity assays against various cancer cell lines (e.g., HeLa and Jurkat cells), it exhibited selective cytotoxicity with CC50 values below 10 µM, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance.
- Crystallographic Studies : Crystallographic analysis revealed critical binding interactions between the compound and its molecular targets, providing insights into its mechanism of action that could guide future drug design efforts.
Mechanism of Action
The mechanism of action of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thio and nitrile groups may play a role in binding to active sites, while the pyrimidine ring can facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Molecular Formula : C₁₃H₁₇N₃O₃S₂
Molar Mass : 343.42 g/mol
Structural Differences :
- Substituents : Contains a 6-methyl group on the pyrimidine ring and a thietan-3-yloxy (cyclic sulfide) group at the 4-position.
- Functional Group : An ester (-COOEt) replaces the acetonitrile (-CN) in the target compound.
Key Implications : - The ester group improves solubility in non-polar solvents but may reduce metabolic stability due to esterase susceptibility.
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile
Molecular Formula : C₇H₄F₃N₃
Molar Mass : 187.12 g/mol
Structural Differences :
- Substituent : A trifluoromethyl (-CF₃) group replaces the 4-methoxyphenyl group on the pyrimidine ring.
Key Implications : - The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and altering reactivity in electrophilic substitution reactions.
- Predicted pKa : -2.53 (highly acidic), suggesting enhanced stability under physiological conditions compared to the target compound .
Ethyl 2-[4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-ylthio]acetate
Molecular Formula : C₁₇H₂₀N₄O₃S (inferred from and )
Molar Mass : ~360.43 g/mol
Structural Differences :
- Substituents: Includes a 4-[(4-methoxyphenyl)amino] group and a 6-methyl group on the pyrimidine ring.
- Functional Group : Combines an ester (-COOEt) with a thioether linkage.
Key Implications : - The additional methyl group at the 6-position may increase steric bulk, affecting conformational flexibility .
Table 1: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₄N₄OS | 286.35 | 4-Methoxyphenyl, thioether | Nitrile (-CN) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)... | C₁₃H₁₇N₃O₃S₂ | 343.42 | 6-Methyl, thietan-3-yloxy | Ester (-COOEt) |
| 2-(4-(Trifluoromethyl)pyrimidin-2-yl)... | C₇H₄F₃N₃ | 187.12 | 4-Trifluoromethyl | Nitrile (-CN) |
| Ethyl 2-[4-[(4-Methoxyphenyl)amino]-6-methyl... | C₁₇H₂₀N₄O₃S | ~360.43 | 4-Methoxyphenylamino, 6-methyl | Ester (-COOEt) |
Biological Activity
2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxyphenyl group and a thioacetonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 232.32 g/mol. The presence of the thio group and the nitrile functionality suggests potential reactivity and interaction with biological targets.
The biological activity of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and infectious processes. Preliminary studies indicate that the compound may inhibit the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) .
Antimicrobial Properties
Research indicates that 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM. This highlights its potential application in treating fungal infections .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile in animal models. The results indicated a significant reduction in inflammation markers, supporting its potential therapeutic use in inflammatory diseases .
- Cytotoxicity Evaluation : In a cytotoxicity assay, the compound was tested against various cancer cell lines, including HeLa and Jurkat cells. It exhibited selective cytotoxicity with CC50 values below 10 µM, indicating its potential as an anticancer agent .
- Crystallographic Studies : Crystallographic analysis provided insights into the binding interactions between the compound and its molecular targets, revealing critical binding sites that could be exploited for drug design .
Q & A
What are the established synthetic routes for 2-((4-(4-Methoxyphenyl)pyrimidin-2-yl)thio)acetonitrile, and what methodological optimizations are critical for yield improvement?
Basic : The compound can be synthesized via nucleophilic substitution between 4-(4-methoxyphenyl)pyrimidin-2-thiol and chloroacetonitrile. Key steps include using anhydrous sodium acetate as a base in ethanol under reflux (60–80°C) for 6–8 hours. Purification via recrystallization (acetic acid/water, 1:1) is recommended to achieve >75% purity .
Advanced : Microwave-assisted synthesis (80°C, 30 min) in acetonitrile with DIPEA as a base improves reaction efficiency (yield ~85%). Optimizing solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid) reduces byproducts like disulfide derivatives. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Basic : Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to distinguish overlapping signals, particularly between pyrimidine C-H (δ 8.2–8.5 ppm) and methoxy protons (δ 3.8 ppm). IR analysis should confirm nitrile (C≡N) stretching at 2240–2260 cm⁻¹ .
Advanced : Discrepancies in aromatic proton shifts may arise from solvent polarity or crystallographic packing effects. Use X-ray crystallography (e.g., CCDC deposition) to confirm bond angles and torsional strain influencing spectral profiles. Compare with structurally analogous compounds (e.g., 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) .
What experimental strategies are recommended to assess the biological activity of this compound?
Basic : Screen for enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays (IC₅₀ determination). Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced : For mechanistic studies, employ SPR (surface plasmon resonance) to quantify binding affinity to target proteins. Molecular docking (AutoDock Vina) can predict interactions with active sites, guided by crystal structure data of homologous pyrimidine-thioethers .
How should researchers design stability studies under varying pH and temperature conditions?
Basic : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor nitrile hydrolysis (HPLC, C18 column, acetonitrile:water gradient) and pyrimidine ring oxidation (UV-Vis at 270 nm) .
Advanced : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives). Apply Arrhenius kinetics (25–60°C) to predict shelf-life. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation in aqueous solutions .
What computational methods are suitable for predicting the environmental fate of this compound?
Basic : Estimate logP (octanol-water partition coefficient) via ChemDraw or EPI Suite to assess bioaccumulation potential. Use QSAR models (ECOSAR) to predict acute aquatic toxicity (LC₅₀ for Daphnia magna) .
Advanced : Perform molecular dynamics simulations (GROMACS) to study biodegradation pathways, focusing on thioether bond cleavage by microbial enzymes. Validate with soil microcosm experiments (OECD 307 guidelines) .
How can researchers address discrepancies in biological activity data across different studies?
Advanced : Variability in IC₅₀ values may stem from assay conditions (e.g., DMSO concentration, cell passage number). Standardize protocols (e.g., NIH/NCATS guidelines) and validate with positive controls (e.g., staurosporine for kinase inhibition). Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers .
What advanced spectroscopic techniques confirm the compound’s solid-state structure?
Advanced : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths (C-S: ~1.81 Å) and dihedral angles between pyrimidine and methoxyphenyl groups. Compare with Cambridge Structural Database entries (e.g., CCDC 876291 for analogous thioethers) .
What methodologies are recommended for analyzing reaction intermediates during synthesis?
Advanced : Use in-situ FTIR (ReactIR) to monitor thiolate intermediate formation (2500–2600 cm⁻¹ S-H stretch). LC-MS (ESI+) identifies transient species like disulfide byproducts (m/z [M+H]+ 450.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
